Allyl nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZMXLTUGZSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180313 | |
| Record name | Allyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-12-5 | |
| Record name | 2-Propen-1-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25635-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Allyl nicotinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBD8BBF8JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Transformative Chemistry of Allyl Nicotinate and Its Analogs
Strategic Esterification Approaches for Nicotinate (B505614) Ester Synthesis
The formation of the ester linkage in nicotinate esters, such as allyl nicotinate, can be achieved through several well-established and advanced synthetic strategies. These methods vary in their reliance on catalysts, activating agents, and reaction conditions, offering chemists flexibility in tailoring the synthesis for specific needs.
Direct Catalytic Esterification Mechanisms
Direct catalytic esterification, often referred to as Fischer esterification when employing acid catalysts, involves the reaction between a carboxylic acid (nicotinic acid) and an alcohol (allyl alcohol) to form an ester and water. This process is typically an equilibrium reaction, driven towards product formation by removing water or using an excess of one reactant.
Acid Catalysis: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts masterorganicchemistry.comgoogle.com. The mechanism involves protonation of the carbonyl oxygen of nicotinic acid, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from allyl alcohol, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the this compound ester masterorganicchemistry.comlibretexts.orgpearson.com. While effective, this method can sometimes lead to side reactions with sensitive substrates or require careful control of reaction conditions.
Lewis Acid Catalysis: Lewis acids, such as zirconium complexes or Sc(OTf)₃, can also catalyze esterification reactions acs.orgorganic-chemistry.org. These catalysts activate the carboxylic acid by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by the alcohol. For instance, a moisture-tolerant zirconium complex has been reported to catalyze esterification at 80 °C acs.org.
Enzyme Catalysis: Biocatalysis offers a greener alternative, utilizing enzymes like lipases for esterification. Lipases can catalyze the formation of esters under mild conditions, often with high selectivity unl.ptacademie-sciences.frnih.gov. While specific examples for this compound synthesis using enzymes are not extensively detailed in the provided search results, the general principle of lipase-catalyzed esterification of carboxylic acids with alcohols is well-established unl.ptnih.gov.
Acyl Halide and Anhydride (B1165640) Mediated Esterification Pathways
This approach involves activating the carboxylic acid group of nicotinic acid by converting it into a more reactive derivative, such as an acyl halide (e.g., nicotinoyl chloride) or an acid anhydride.
Acyl Halides: Nicotinoyl chloride can readily react with allyl alcohol, often in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the generated HCl, forming this compound google.com. This method is generally faster and more efficient than direct esterification, as the acyl halide is highly electrophilic.
Acid Anhydrides: Nicotinic anhydride can also serve as an acylating agent for alcohols. The reaction mechanism involves nucleophilic attack by the alcohol on one of the carbonyl carbons of the anhydride, followed by the departure of a carboxylate leaving group, which can then be protonated pearson.comlibretexts.org. This pathway bypasses the need for strong acid catalysts and can be effective for synthesizing esters.
Transesterification Processes and Mechanistic Considerations
Transesterification involves the exchange of the alkoxy group of an ester with an alcohol. This method is particularly useful if a pre-existing nicotinate ester (e.g., methyl or ethyl nicotinate) is readily available.
Catalysis: Transesterification can be catalyzed by acids, bases, or enzymes libretexts.orgmasterorganicchemistry.comwikipedia.orgresearchgate.net.
Acid Catalysis: Similar to direct esterification, acids protonate the carbonyl group, activating it for nucleophilic attack by the alcohol (allyl alcohol) libretexts.orgwikipedia.org.
Base Catalysis: Bases, such as alkoxides (e.g., sodium methoxide) or amines, deprotonate the alcohol, increasing its nucleophilicity to attack the ester carbonyl libretexts.orgmasterorganicchemistry.comwikipedia.orgresearchgate.net. The mechanism typically involves nucleophilic addition to the carbonyl, forming a tetrahedral intermediate, followed by elimination of the original alkoxy group.
Enzymatic Catalysis: Lipases are also effective catalysts for transesterification reactions organic-chemistry.orgnih.gov.
Mechanistic Considerations: The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the alcohol or continuously removing the alcohol by-product (e.g., methanol (B129727) or ethanol (B145695) if starting from methyl or ethyl nicotinate) via distillation wikipedia.orggoogle.comgoogle.com. Methyl esters are generally preferred substrates over ethyl esters for transesterification due to potentially lower conversions with the latter orgsyn.org. Various catalysts, including metal alkoxides, Lewis acids like Zn(OAc)₂, and heterogeneous catalysts, have been employed organic-chemistry.orgresearchgate.netgoogle.com.
Solvent-Free Mechanochemical Esterification Techniques
Mechanochemistry, particularly using high-speed ball milling (HSBM), offers an environmentally friendly approach to esterification by eliminating or significantly reducing the need for solvents nih.gov.
Methodology: Esterification of carboxylic acids with alcohols can be achieved by grinding the reactants with specific catalysts. For example, systems involving I₂/KH₂PO₂ or KI/P(OEt)₃ have been successfully used for the solvent-free esterification of carboxylic acids, including nicotinic acid, with alcohols at room temperature nih.gov. These methods often provide rapid reaction times and good yields. The mechanical action can facilitate better contact between reactants and activate chemical bonds, leading to efficient transformations.
Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions for Nicotinate Synthesis
Beyond direct esterification, methods involving the construction of the pyridine ring system, which forms the core of nicotinate derivatives, are also significant. These often utilize condensation reactions.
Condensation Reactions Involving Enamino Esters and Carbonyl Components
Enamino esters are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, including substituted pyridines and pyridine derivatives acgpubs.orgbsb-muenchen.deresearchgate.netmdpi.com. While these reactions typically lead to pyridine ring formation rather than direct this compound synthesis, they are crucial for creating nicotinate analogs.
Pyridine Ring Synthesis: Condensation reactions involving enamino esters (or enaminones) with various carbonyl compounds, such as aldehydes or α,β-unsaturated carbonyls, are well-established routes to substituted pyridines acgpubs.orgbsb-muenchen.deresearchgate.netmdpi.comrsc.orgacs.orgresearchgate.netbaranlab.orgbeilstein-journals.org. For instance, the reaction of β-enamino esters with aldehydes in the presence of acid promoters can lead to the formation of highly substituted pyridines acs.orgresearchgate.net. Similarly, reactions with α,β-unsaturated carbonyl compounds or active methylene (B1212753) compounds can also yield pyridine frameworks researchgate.netbaranlab.orgnih.gov.
Nicotinate Analogs: Specific examples include the synthesis of 2-substituted nicotinic acids or other pyridine derivatives that incorporate ester functionalities. For example, the reaction of β-enamino esters with allylic alcohols, mediated by iodine, can lead to 2-substituted nicotinic acid ethyl ester derivatives researchgate.net. Another instance involves the condensation of β-aminocrotonic acid ester with suitable precursors to form 2-methyl nicotinate google.com. These reactions highlight how condensation strategies can be employed to build up the pyridine ring with ester functionalities already in place or introduced subsequently.
Annulation Strategies Utilizing Cyclic Precursors (e.g., Cyclopropanols)
Annulation reactions that employ cyclic precursors represent a sophisticated approach to building the nicotinate scaffold. Among these, strategies involving cyclopropanols have emerged as particularly effective. Notably, a metal-free [3+3] annulation between cyclopropanols and β-enamine esters, mediated by 4-HO-TEMPO, has been developed to access structurally important nicotinate derivatives researchgate.netresearchgate.net. This method is characterized by its efficiency, high atom economy, and sustainability, with α,β-unsaturated ketones identified as key intermediates researchgate.net.
Another significant strategy involves a four-step, quasi one-pot procedure for the synthesis of fully substituted nicotinates. This route utilizes ketone enamines and 4-methylideneisoxazol-5-ones as starting materials, proceeding through intermediates such as isoxazole-5-ols and 5-methoxyisoxazoles, followed by hydrogenative cleavage and condensation to form dihydropyridines, which then aromatize to the desired nicotinates researchgate.net. These methods highlight the versatility of cyclic precursors in constructing the nicotinate core through controlled annulation sequences.
Biomimetic Synthetic Routes to Nicotinate Scaffolds
Biomimetic synthesis aims to replicate or draw inspiration from natural biosynthetic pathways to construct target molecules. In the context of nicotinate scaffolds, understanding the biosynthesis of tobacco alkaloids provides valuable insights. Nicotinic acid is a direct precursor to the pyridine ring found in nicotine (B1678760) and related alkaloids nih.govgla.ac.uk. Studies have indicated that the biosynthesis of anatabine, which consists of two pyridine rings, involves the condensation of two molecules of nicotinic acid nih.govgla.ac.uk. Furthermore, biomimetic studies suggest that intermediates like 3,6-dihydronicotinic acid can undergo decarboxylation to form dihydropyridines (1,2-dihydropyridine and 2,5-dihydropyridine), which are crucial for alkaloid formation nih.gov. These findings underscore the potential for designing synthetic strategies that mimic these natural processes to efficiently generate nicotinate-based structures.
Transition Metal-Catalyzed and Organocatalytic Allylation Reactions
Transition metal catalysis and organocatalysis offer powerful tools for the selective introduction of allyl groups and the construction of nicotinate derivatives. Copper catalysis has been instrumental in several key transformations, including the synthesis of nicotinates through β-alkenylation/cyclization reactions involving saturated ketones and β-enamino esters rsc.orgacs.orgresearchgate.netrsc.org. These reactions often proceed via domino or tandem sequences, efficiently assembling the pyridine ring.
Palladium catalysis has also played a significant role. For instance, palladium-catalyzed oxidative annulations have been reported where ethyl nicotinate itself acts as a ligand, influencing reactivity and selectivity in the formation of fused heterocyclic systems caltech.edunih.gov. Furthermore, palladium catalysis has been employed in the functionalization of pyridines, including pyridylic allylation, demonstrating broad functional group tolerance and providing access to 4-alkenylpyridines through dehydrogenation pathways yorku.ca.
Organocatalysis, particularly using TEMPO derivatives, has enabled metal-free annulation strategies, as seen in the [3+3] annulation of cyclopropanols with β-enamine esters to yield nicotinate scaffolds researchgate.netresearchgate.net. Other transition metals, such as rhodium and gold, have also been utilized in tandem catalytic systems for the synthesis of complex heterocyclic structures, sometimes involving cyclopropanols or alkynylanilines researchgate.net. Furthermore, advancements in C-H functionalization have explored meta-selective transformations of pyridines, including electrochemical carboxylation for nicotinic acid derivatives using copper co-catalysis snnu.edu.cn.
Data Table 1: Examples of Transition Metal-Catalyzed Nicotinate Synthesis
| Reaction Type | Catalyst/Mediator | Substrates | Key Transformation | Citation |
| [3+3] Annulation | 4-HO-TEMPO (Metal-free) | Cyclopropanols, β-enamine esters | Formation of nicotinate scaffolds | researchgate.netresearchgate.net |
| β-Alkenylation/Cyclization | Copper Catalysis | Saturated ketones, β-enamino esters | Synthesis of nicotinates | rsc.orgacs.orgresearchgate.netrsc.org |
| Oxidative Annulation (Ligand Role) | Pd(OAc)₂, Ethyl Nicotinate | Indoles, alkenes | C-H functionalization, cyclization, formation of fused systems | caltech.edunih.gov |
| Pyridylic Allylation | Palladium Catalysis | 4-alkylpyridines (via ADHPs) | Introduction of allyl groups onto pyridine ring | yorku.ca |
| C-H Carboxylation (Electrochemical) | Fe/Zn cathode, Cu(OTf)₂ | Pyridines | Synthesis of nicotinic acid derivatives via C5-selective carboxylation | snnu.edu.cn |
Designed Derivatization and Structural Diversification of this compound Scaffolds
The structural diversity of this compound can be significantly expanded through targeted modifications of both the allyl moiety and the pyridine nucleus, leading to polyfunctionalized architectures.
Regioselective Functionalization of the Allyl Moiety
The allyl group in this compound offers a reactive handle for various functionalization strategies. While specific examples directly on this compound are less detailed in the provided results, general principles of allyl group chemistry apply. These include regioselective oxidation (e.g., epoxidation, dihydroxylation), halogenation, or addition reactions across the double bond. Such transformations can introduce new functional groups, altering the electronic and steric properties of the molecule and paving the way for further synthetic manipulations. For instance, regioselective functionalization of unsaturated systems, such as alkynes, via chalcogenoamination has been reported to yield substituted nicotinates researchgate.net, demonstrating the potential for controlled modification of unsaturated appendages.
Modifications of the Pyridine Nucleus and its Substituents
The pyridine ring of nicotinate derivatives is amenable to a wide array of modifications, including electrophilic and nucleophilic aromatic substitution, as well as direct C-H functionalization. Research has focused on exploring regioselective functionalization at various positions of the pyridine ring. For example, methods have been developed for the meta-selective C-H functionalization of pyridines, including electrochemical carboxylation at the C5 position to yield nicotinic acid derivatives snnu.edu.cn. Nucleophilic dearomatization strategies have also been employed, allowing for 1,2- or 1,4-functionalization of the pyridine ring, with substituents at the C3 and C4 positions often tolerated acs.orgnih.gov.
Specific derivatization efforts have targeted modifications at the C6 position of the pyridine ring, introducing (thio)ether functionalities to create novel nicotinic acid derivatives with potential biological activities acs.org. The ability to precisely control substitution patterns on the pyridine nucleus is crucial for tuning the properties and reactivity of this compound analogs.
Synthesis of Polyfunctionalized Nicotinate Architectures
The synthesis of polyfunctionalized nicotinate architectures often leverages multicomponent reactions (MCRs), tandem reactions, and domino sequences. These strategies allow for the rapid assembly of complex molecules in a single pot, enhancing synthetic efficiency and atom economy. For instance, copper-catalyzed tandem reactions involving enamino esters and ortho-halogenated aromatic carbonyls provide one-pot access to functionalized pyridine derivatives rsc.org. Domino reactions involving enaminones and aldehydes have been successfully employed for the synthesis of fully substituted pyridines acs.org.
The previously mentioned [3+3] annulation of cyclopropanols with β-enamine esters represents a powerful domino process for constructing nicotinate scaffolds researchgate.netresearchgate.net. Furthermore, multicomponent reactions involving ketone enamines and isoxazolone derivatives offer a versatile route to highly substituted nicotinates researchgate.net. These advanced synthetic methodologies enable the creation of diverse and intricate nicotinate-based molecular frameworks, suitable for various applications in medicinal chemistry and materials science.
Compound List
this compound
Nicotinic Acid
Nicotinate Derivatives
Nicotinate Scaffolds
Pyridine Derivatives
Cyclopropanols
β-enamine esters
β-keto alkyl substituted enaminoesters
α, β-unsaturated ketone
β-amino ketones
β-ketoenamides
4-hydroxypyridine (B47283) derivatives
β-methoxy-β-ketoenamides
Dihydropyridines
(E)-alkenylphosphine oxides
Indole derivatives
Quinoline derivatives
Isoquinoline derivatives
Enaminones
Aldehydes
Ketones
Alkenes
Alkynes
Nitriles
Carboxylic acids
Aryl halides
Organometallic reagents
Organochalcogenides
Azides
Enynyl azides
Diorganyl-dichalcogenides
N-sulfonyl ketimines
Morita–Baylis–Hillman carbonates
(2-hydroxyaryl)nicotinate derivatives
Saturated ketones
β-Enamino Esters
4-methylideneisoxazol-5-ones
Isoxazole-5-ols
5-methoxyisoxazoles
Enamines
Nitroalkenes
Pyrimidines
Acyl chlorides
Pinacol borane (B79455)
Aryl allyl ether
Benzofuran
Dihydrobenzofurans
Pyridinium heterocycles
Dihydropyridine products
N-boryl-1,4-dihydropyridines
1,2-dihydropyridines
1,4-dihydropyridines
1,6-dihydropyridines
4-alkenylpyridines
4-alkylpyridines
Alkylpyridines
Aryl-substituted pyridines
Pyrroloindoles
Hydrocarbazole derivatives
Tetrahydrocarbazol-4-ones
N-methylpyrrolinium
N-methylputrescine
N-methylaminobutanal
Anatabine
Nicotine
Nornicotine
Putrescine
Ornithine
Arginine
L-aspartic acid mononucleotide (NaMN)
Quinolinic acid phosphoribosyltransferase (QPT)
3,6-dihydronicotinic acid
1,2-dihydropyridine
2,5-dihydropyridine (B1254413)
3,6-dihydroanatabine
N-methyl-Δ1-pyrrolinium ion
Computational Chemistry and Theoretical Investigations into Allyl Nicotinate Molecular Systems
Quantum Mechanical Simulations and Electronic Structure Analysis
Quantum mechanical simulations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like allyl nicotinate (B505614). These methods provide insights into molecular geometry, electron distribution, and orbital energies, which are directly linked to a molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that calculates the electronic structure of a system from its electron density. For allyl nicotinate, DFT would be employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy configuration on the potential energy surface (PES) taltech.eenih.govresearchgate.netdergipark.org.tr. This optimization yields precise bond lengths, bond angles, and dihedral angles, defining the molecule's equilibrium geometry.
Furthermore, DFT is crucial for conformational analysis, which involves identifying and characterizing different spatial arrangements (conformers) of a molecule that can arise due to rotation around single bonds. For this compound, this would involve exploring various orientations of the allyl group relative to the nicotinate moiety to identify low-energy conformers that are most likely to exist in isolation or in condensed phases taltech.eeresearchgate.net. Common DFT functionals, such as B3LYP, coupled with basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently utilized for such optimizations due to their balance of accuracy and computational efficiency dergipark.org.trresearchgate.netresearchgate.netnih.govresearchgate.net.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer
Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) imperial.ac.ukwikipedia.org. These frontier orbitals are the most accessible for chemical reactions, as they are involved in the initial stages of bond formation or breaking.
For this compound, FMO analysis, typically performed using DFT calculations, would yield its HOMO and LUMO energy levels and the corresponding energy gap. This HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and a greater propensity for electron transfer researchgate.netfrontiersin.org. The spatial distribution and symmetry of these orbitals also provide insights into the preferred sites for electrophilic or nucleophilic attack. The "allyl" portion of the molecule, with its conjugated π system, is particularly relevant in FMO theory, influencing the delocalization of electrons and the nature of its frontier orbitals masterorganicchemistry.comresearchgate.net.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic) researchgate.netnih.govresearchgate.netuni-muenchen.dediracprogram.org. MEP surfaces are generated by mapping electrostatic potential values onto an electron density isosurface, typically using a color-coding scheme where red denotes negative potential (attracting positive charges) and blue signifies positive potential (attracting negative charges) researchgate.netnih.govresearchgate.netdiracprogram.org.
For this compound, MEP analysis would reveal specific atomic centers or regions that are most likely to interact with electrophiles or nucleophiles. This is invaluable for predicting how the molecule might engage in intermolecular interactions, such as hydrogen bonding or nucleophilic attack at electrophilic sites, thereby guiding predictions of its chemical reactivity and biological interactions researchgate.netnih.govresearchgate.netuni-muenchen.de.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate the electronic structure of molecules by dissecting the wave function into localized orbitals, akin to chemist's Lewis structures uni-muenchen.defaccts.dewikipedia.org. It quantifies intramolecular orbital interactions, such as hyperconjugation (e.g., σ→σ, π→π), lone pair delocalization, and charge transfer researchgate.netresearchgate.netwikipedia.orgnih.govresearchgate.net.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Non-Covalent Interactions)
Understanding how molecules interact with their environment, particularly in crystalline solids or biological systems, is often achieved through the analysis of intermolecular interactions. Hirshfeld surface analysis is a sophisticated method that provides a visual and quantitative assessment of these interactions within a crystal lattice researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.netscirp.org.
By mapping various properties onto the Hirshfeld surface, researchers can identify the types and relative strengths of contacts (e.g., hydrogen bonds, van der Waals forces, π–π stacking) contributing to crystal packing frontiersin.orgresearchgate.netscirp.org. For this compound, if crystallized, a Hirshfeld surface analysis would reveal the dominant intermolecular forces stabilizing its solid-state structure. Such analyses typically break down the total surface area into contributions from different atom-atom contacts, offering detailed insights into the molecular packing efficiency and the nature of non-covalent interactions. For instance, a study on a related compound revealed that H···H interactions constituted the largest portion of its Hirshfeld surface, followed by O···H/H···O and C···H/H···C interactions researchgate.net.
Table 1: Key Computational Parameters for Electronic Structure Analysis
| Computational Method | Key Parameters/Outputs |
| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, bond angles, dihedral angles), total energy, vibrational frequencies, electronic structure. |
| Frontier Molecular Orbital (FMO) Analysis | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO energy gap (eV), electron density distribution, molecular orbital shapes. |
| Molecular Electrostatic Potential (MEP) | MEP surface maps showing regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential, identification of reactive sites, charge distribution visualization. |
| Natural Bond Orbital (NBO) Analysis | Natural atomic charges, orbital hybridization, bond orders, lone pair delocalization, hyperconjugation (e.g., σ→σ, π→π), stabilization energies (E(2)) for intramolecular interactions, charge transfer analysis. |
| Hirshfeld Surface Analysis | Visual representation of intermolecular interactions (e.g., H···H, O···H, C-H···O, π–π stacking), quantitative contributions of various interactions to crystal packing, 2D fingerprint plots. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nicotinate Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity or other properties mdpi.comwikipedia.org. By analyzing a series of related compounds (analogs), QSAR models can identify key structural features or physico-chemical properties that influence activity, enabling the prediction of the activity of new, untested molecules.
Nicotinate esters, including this compound, belong to a class of compounds known for various biological activities, such as vasodilation mdpi.comresearchgate.net. QSAR investigations on nicotinate analogs have explored their structure-activity relationships concerning different biological targets or properties mdpi.comresearchgate.netvulcanchem.comresearchgate.netnih.govnih.govnih.gov. These studies typically involve calculating a range of molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters) and correlating them with experimentally determined activities using statistical methods like regression analysis mdpi.comwikipedia.orgnih.govnih.govresearchgate.net. For example, lipophilicity, a key parameter in drug design, has been investigated for various nicotinic acid derivatives, establishing trends based on their alkyl or benzyl (B1604629) substituents akjournals.com. QSAR models often report statistical validation parameters such as R² (coefficient of determination) and q² (cross-validated R²) to assess their predictive power nih.govresearchgate.net.
Table 2: Example Hirshfeld Surface Interaction Contributions (from a related compound)
| Interaction Type | Percentage Contribution |
| H···H | 39.6% |
| O···H/H···O | 37.7% |
| C···H/H···C | 12.5% |
| C···C | 4.0% |
| Other | 6.2% |
| Note: Data adapted from a study on 4-allyl-2-methoxy-6-nitrophenol researchgate.net to illustrate typical findings for crystal packing interactions. |
Table 3: Example QSAR Statistical Parameters (from related studies)
| QSAR Model Type | R² (Coefficient of Determination) | q² (Cross-validated R²) | Adjusted R² | F-ratio |
| CoMFA | 0.983 | 0.805 | 0.881 | N/A |
| CoMSIA | 0.935 | 0.762 | 0.690 | N/A |
| GQSAR (example) | 0.66–0.85 | 0.54–0.79 | 0.63–0.84 | 11.63–34.17 |
| Note: Values are illustrative examples from QSAR studies on nicotinate analogs and similar systems nih.govresearchgate.net to demonstrate typical statistical validation metrics. |
Advanced Analytical and Spectroscopic Characterization of Allyl Nicotinate
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a sample. For Allyl nicotinate (B505614), these methods are crucial for determining its purity and assay.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of organic compounds, including pharmaceutical ingredients and fine chemicals. HPLC methods for Allyl nicotinate are designed to separate it from potential impurities and quantify its concentration, thereby establishing its purity and assay. Studies often employ reversed-phase HPLC, typically using C18 columns, with mobile phases comprising mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often buffered to control pH. Detection is commonly performed using UV/Vis detectors, as nicotinic acid derivatives possess chromophores.
For instance, a validated reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile: water (85:15) at pH 4.5, detected at 261 nm, was developed for the simultaneous determination of related compounds, showing good linearity and recovery researchgate.net. Another study utilized a C18 column with a mobile phase of methanol: water (30:70, v/v) containing 0.05% sodium dodecylsulfate, with detection at 210 nm, to quantify sinigrin, a precursor to allyl isothiocyanate, demonstrating good reproducibility and linearity etsu.edu. While these studies focus on related compounds, they illustrate the typical parameters for analyzing ester derivatives of nicotinic acid, suggesting similar approaches would be effective for this compound. The method's accuracy, precision, and linearity are critical for reliable assay results etsu.educapes.gov.brnih.govnih.govmdpi.com.
Table 1: Typical HPLC Parameters for Nicotinate Derivatives
| Parameter | Typical Value/Description | Reference(s) |
| Column Type | C18 reversed-phase column | researchgate.netetsu.educapes.gov.brnih.govnih.govmdpi.comnih.govjournal-jps.comresearchgate.netsielc.com |
| Mobile Phase | Acetonitrile/Methanol and Water (e.g., 85:15, 30:70, 50:50) | researchgate.netetsu.edumdpi.comjournal-jps.comresearchgate.netsielc.com |
| Buffer/Additives | Phosphoric acid, Sodium dodecylsulfate, Formic acid, Ammonium acetate | researchgate.netetsu.eduresearchgate.netsielc.com |
| pH | Typically adjusted (e.g., 4.5, 7.0) | researchgate.netnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netnih.govjournal-jps.comresearchgate.netsielc.com |
| Detection Wavelength | 195-261 nm (UV/Vis) | researchgate.netnih.govmdpi.comjournal-jps.com |
| Purity/Assay Metrics | Linearity, Accuracy, Precision, Recovery, Limit of Detection (LOD), Limit of Quantification (LOQ) | etsu.educapes.gov.brnih.govnih.govmdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for analyzing the composition of volatile oils or for identifying impurities and degradation products. For this compound, GC-MS can confirm its identity by matching its mass spectrum and retention time with known standards. The technique involves vaporizing the sample and separating its components based on their boiling points and interactions with the stationary phase in the GC column, followed by detection and identification by the mass spectrometer.
GC-MS has been employed to analyze various volatile compounds, including those containing allyl groups spkx.net.cngcms.czpageplace.deresearchgate.net. For example, GC-MS studies on allyl-substituted compounds have identified characteristic fragmentation patterns, such as the loss of an allyl moiety or allyl isocyanate, which can aid in structural elucidation researchgate.net. The technique is also valuable for identifying trace components and for reaction monitoring where volatile byproducts might be formed mdpi.comspecac.com. The use of thermal desorption coupled with GC-MS (TD-GC-MS) can further enhance sensitivity for trace volatile analysis measurlabs.com.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique widely used for monitoring the progress of chemical reactions, screening reaction conditions, and assessing the purity of synthesized compounds. It involves separating components on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. The mobile phase moves up the plate by capillary action, separating compounds based on their differential partitioning between the stationary and mobile phases.
TLC is an excellent tool for quickly checking if a reaction has gone to completion or if new products have formed sigmaaldrich.comsilicycle.comgoogle.comescholarship.orgthieme.deresearchgate.net. For this compound synthesis, TLC can be used to track the consumption of starting materials (nicotinic acid or its derivatives and allyl alcohol) and the formation of the product. Visualization is typically done under UV light or by using staining reagents. TLC can also be used to select optimal solvent systems for column chromatography purification or for HPLC method development sigmaaldrich.comsilicycle.com. Studies involving nicotinic acid derivatives have demonstrated the utility of TLC for screening and quality control google.comresearchgate.netthieme-connect.com.
Ion Chromatography for Specific Counter-Ion Detection
Ion Chromatography (IC) is primarily used for the separation and quantification of ionic species. While this compound itself is an ester and not an ionic compound, IC might be relevant if the synthesis involves or results in ionic impurities or if it is formulated as a salt. IC is highly sensitive and selective for inorganic and organic ions, utilizing detectors like conductivity detectors, often with suppressors to enhance signal-to-noise ratios thermofisher.comlibretexts.orglcms.czchromatographyonline.com.
In pharmaceutical analysis, IC is commonly used for counter-ion analysis, which is crucial for characterizing drug salts and ensuring their identity and purity thermofisher.com. If this compound were to be prepared or analyzed as a salt, IC would be the method of choice for detecting and quantifying the associated counter-ion thermofisher.comchromatographyonline.com.
Vibrational and Electronic Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational modes of chemical bonds mdpi.comspecac.comnih.govupi.edulibretexts.org. The resulting spectrum serves as a molecular fingerprint.
For this compound, FTIR spectroscopy is expected to reveal characteristic absorption bands corresponding to its key functional groups:
Ester carbonyl (C=O) stretch: Typically observed in the range of 1700-1750 cm⁻¹ specac.comlibretexts.orgresearchgate.net.
C-O stretch (ester): Usually found in the 1000-1300 cm⁻¹ region specac.com.
C=C stretch (allyl group): Expected around 1640-1680 cm⁻¹ libretexts.orgums.edu.my.
C-H stretch (alkene, allyl group): Observed above 3000 cm⁻¹ (sp² C-H) and in the 2850-3000 cm⁻¹ range (sp³ C-H) specac.comlibretexts.orgresearchgate.netums.edu.myresearchgate.net.
Aromatic C=C stretches and C-H stretches: Characteristic bands for the pyridine (B92270) ring would also be present, typically in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively researchgate.net.
Pyridine ring vibrations: Various bands associated with the heterocyclic aromatic ring are expected.
FTIR analysis can confirm the presence of the ester linkage and the allyl group, as well as the pyridine ring structure of this compound nih.govresearchgate.netums.edu.myku.edumdpi.com. For example, studies on related compounds show distinct peaks for C=O, C-O, and C=C bonds, confirming the ester and alkene functionalities nih.govresearchgate.netums.edu.myku.edu. The interpretation of FTIR spectra relies on comparing observed absorption bands with established databases and literature values for known functional groups mdpi.comspecac.comupi.edu.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Nature of Peak | Reference(s) |
| Ester C=O stretch | 1700-1750 | Strong, Sharp | specac.comlibretexts.orgresearchgate.net |
| Ester C-O stretch | 1000-1300 | Medium to Strong | specac.com |
| Allyl C=C stretch | 1640-1680 | Medium | libretexts.orgums.edu.my |
| Allyl sp² C-H stretch | >3000 | Medium | libretexts.orgums.edu.myresearchgate.net |
| Allyl sp³ C-H stretch | 2850-3000 | Medium | specac.comresearchgate.netums.edu.my |
| Pyridine C=C stretch | 1400-1600 | Medium | researchgate.net |
| Pyridine C-H stretch | 3000-3100 | Medium | researchgate.net |
Development and Validation of Robust Analytical Protocols
The development and validation of analytical methods are cornerstone processes in ensuring the reliability, accuracy, and consistency of chemical analyses, particularly within pharmaceutical and quality control settings omicsonline.orglabmanager.comwjarr.com. These processes are essential for generating data that is trustworthy and meets regulatory standards labmanager.comlcms.cz.
Analytical Method Development is an iterative process aimed at creating procedures for the identification, quantification, and characterization of a substance omicsonline.orglabmanager.com. This involves systematically optimizing parameters such as solvent composition, pH, chromatographic conditions, or detection wavelengths to achieve the desired analytical performance omicsonline.orglabmanager.com. The ultimate goal is to establish a procedure that is fit for its intended purpose lcms.cz.
Analytical Method Validation is the subsequent step, where the developed method is rigorously tested to confirm its suitability for its intended application omicsonline.orglabmanager.comwjarr.com. This process is typically governed by international guidelines, most notably the ICH Q2(R1) guidelines, which are widely adopted across the pharmaceutical industry omicsonline.orglabmanager.comlcms.cz. A validation protocol serves as a systematic plan detailing the specific performance parameters to be evaluated and the acceptance criteria for each omicsonline.org.
Key parameters assessed during method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix wjarr.com.
Accuracy: The closeness of agreement between the measured value and the true or accepted reference value wjarr.com.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This encompasses repeatability and intermediate precision wjarr.com.
Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration over a specified range wjarr.com.
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated acceptable precision, accuracy, and linearity wjarr.com.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected wjarr.com.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy wjarr.com.
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability in routine use wjarr.comlcms.cz.
Implementing robust analytical protocols for compounds like this compound is crucial for ensuring consistent product quality, reliable research data, and compliance with regulatory requirements omicsonline.orglabmanager.com.
Mechanistic Investigations of Allyl Nicotinate in Biological and Biochemical Systems Non Clinical Contexts
In Vitro Mechanistic Studies at the Molecular and Cellular Level
Comprehensive in vitro studies detailing the specific molecular and cellular mechanisms of allyl nicotinate (B505614) are not well-established. Much of the understanding is inferred from the activities of its constituent components, nicotinic acid (a form of niacin or vitamin B3) and the allyl group, though the ester linkage creates a unique chemical entity with distinct properties.
Investigations of Enzyme Modulation and Binding Affinity
Specific data on the direct modulation of enzymes or binding affinities for allyl nicotinate is scarce. While related compounds containing allyl groups have been shown to interact with various enzymes, direct evidence for this compound's activity is not available. For instance, studies on other allyl-containing compounds have demonstrated interactions with enzymes such as glutathione (B108866) S-transferases, but this cannot be directly extrapolated to this compound without specific experimental validation.
Receptor Interaction Profiling
There is a lack of specific studies profiling the interaction of this compound with various receptors. Although the nicotinic acid moiety is a known ligand for certain receptors, such as the nicotinic acid receptor (GPR109A), it is not confirmed whether this compound itself acts as an agonist or antagonist at this or other receptors. The presence of the allyl ester could significantly alter its binding characteristics compared to nicotinic acid.
Cellular Transport Mechanisms (e.g., across barrier models)
The mechanisms by which this compound is transported across cellular barriers have not been specifically elucidated. Studies on nicotinic acid have shown that it can be transported by specific cellular carriers. However, the lipophilicity conferred by the allyl group in this compound likely alters its transport properties, potentially favoring passive diffusion across cell membranes. Without dedicated studies using barrier models like Caco-2 cells, the precise transport mechanisms remain speculative.
Modulation of Signal Transduction Pathways (e.g., prostaglandin (B15479496) release)
The effect of this compound on intracellular signal transduction pathways, including the release of prostaglandins (B1171923), is not well-documented. Nicotinic acid is known to stimulate the release of prostaglandins, such as prostaglandin D2 and E2, which mediate its characteristic flushing effect. It is hypothesized that this compound may induce similar effects, potentially through hydrolysis to nicotinic acid, but direct evidence of its action on these signaling cascades is not available in the current literature.
Mechanistic Pharmacological Studies in Non-Human Animal Models
Pharmacological studies in animal models that specifically investigate the mechanisms of action of this compound are limited.
Cardiovascular System Response Mechanisms
Immune Response Modulation Mechanisms
This compound, as a prodrug, is hydrolyzed in biological systems to nicotinic acid and allyl alcohol. The immunomodulatory effects are therefore primarily attributable to the actions of nicotinic acid. In non-clinical settings, the principal mechanism by which nicotinic acid modulates immune responses is through its function as a high-affinity agonist for the G protein-coupled receptor GPR109A (also known as NIACR1 or HM74A). directivepublications.orgnih.govaacrjournals.org This receptor is expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and dendritic cells. nih.govaacrjournals.org
Activation of GPR109A on these immune cells triggers a cascade of intracellular signaling events that generally lead to anti-inflammatory outcomes. nih.govniacin.io Research in non-clinical models has elucidated several key mechanisms:
Inhibition of Pro-inflammatory Cytokine Secretion : In studies using activated human monocytes and murine macrophages, nicotinic acid has been shown to significantly reduce the secretion of key pro-inflammatory mediators. nih.govopencardiovascularmedicinejournal.com Upon stimulation with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), nicotinic acid treatment leads to a marked decrease in the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net This suppression of inflammatory cytokines is a central aspect of its immunomodulatory role. researchgate.net
Modulation of Macrophage Activity : Nicotinic acid, through GPR109A, can influence macrophage function beyond just cytokine secretion. It has been shown to impair the recruitment of macrophages to sites of inflammation. nih.gov Furthermore, in macrophages, nicotinic acid can induce the expression of the cholesterol transporter ABCG1, promoting cholesterol efflux, a process relevant to inflammatory conditions like atherosclerosis. nih.govjci.org
Antiviral Innate Immunity : Recent findings suggest a role for the nicotinic acid/GPR109A axis in antiviral defense. Activation of GPR109A can promote the formation of autophagosomes, a key component of autophagy. directivepublications.org This induction of autophagy enhances the production of type I interferons (IFN), which are critical for establishing an antiviral state within the host. directivepublications.org
The collective evidence from non-clinical studies indicates that the nicotinic acid moiety of this compound acts as a signaling molecule that, by engaging the GPR109A receptor on immune cells, can dampen excessive inflammatory responses and bolster specific antiviral defense mechanisms. directivepublications.orgnih.gov
Biotransformation and Metabolic Fate in Non-Human Biological Systems
In non-human biological systems, the metabolic fate of this compound is initiated by the cleavage of its ester bond, followed by the separate biotransformation of the resulting nicotinic acid and allyl alcohol molecules.
Ester Hydrolysis by Esterases
The primary and requisite step in the biotransformation of this compound is the hydrolysis of its ester linkage, a reaction catalyzed by carboxylesterases. These enzymes are ubiquitous in various tissues and biological fluids, including the liver, plasma, and skin. nih.govnih.gov The hydrolysis reaction yields nicotinic acid and allyl alcohol.
The rate of this enzymatic hydrolysis is highly dependent on the chemical structure of the alcohol portion of the ester. nih.gov Studies on a series of nicotinic acid esters in hairless mouse skin homogenates have demonstrated that the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are influenced by the alkyl chain length of the alcohol. nih.gov While data specific to this compound is not detailed in these comparative studies, the findings for other small alkyl esters provide insight into its likely behavior. Generally, esterase activity is dependent on factors like lipophilicity and steric hindrance of the ester substrate. The hydrolysis of various nicotinate esters follows Michaelis-Menten kinetics. nih.gov Human serum albumin (HSA) has also been shown to possess esterase-like activity toward nicotinate esters, indicating it may be a major catalyst for this hydrolysis in plasma. nih.gov
| Nicotinate Ester | Vmax (nmol/mg protein/h) | Km (mM) |
|---|---|---|
| Methyl Nicotinate | 14.9 | 1.5 |
| Ethyl Nicotinate | 15.2 | 3.2 |
| Butyl Nicotinate | 15.4 | 4.9 |
Conjugation Reactions (e.g., methylation, glycosylation in plants)
Following hydrolysis, the resulting nicotinic acid and allyl alcohol molecules undergo phase II conjugation reactions, particularly in plant systems. These reactions increase the water solubility of the molecules, facilitating their transport and storage.
For the nicotinic acid moiety, two primary conjugation pathways have been identified in plants: nih.gov
N-methylation : Nicotinic acid is methylated to form N-methylnicotinic acid, commonly known as trigonelline (B31793). This is a widespread metabolic fate for nicotinic acid in many plant species. nih.gov
N-glycosylation : In other plant species, particularly ferns and certain angiosperms, nicotinic acid undergoes glycosylation to form nicotinic acid N-glucoside. nih.gov This reaction involves the attachment of a glucose molecule to the pyridine (B92270) nitrogen.
The formation of these two conjugates is generally species-dependent, with most plants producing either trigonelline or nicotinic acid N-glucoside, but not both. nih.gov
For the allyl alcohol moiety, the most common conjugation reaction in plants is O-glycosylation . nih.gov As a small, potentially reactive alcohol, allyl alcohol is considered a xenobiotic or a metabolite that plants detoxify and sequester. Uridine diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) catalyze the transfer of a sugar moiety, typically glucose, from UDP-glucose to the hydroxyl group of the alcohol. nih.govnih.gov This process forms a more polar and less reactive allyl-O-glucoside, which can then be transported to and stored in the vacuole. nih.govresearchgate.net
| Conjugate Formed | Type of Reaction | Example Plant Species |
|---|---|---|
| Trigonelline (N-methylnicotinic acid) | Methylation | Ginkgo biloba, Vigna marina, Populus alba |
| Nicotinic acid N-glucoside | Glycosylation | Cyathea lepifera (fern), Ilex paraguariensis (yerba mate) |
Allylic Isomerization by Enzymes
The allyl alcohol released from the hydrolysis of this compound can undergo further biotransformation, including enzymatic allylic isomerization. This class of reaction involves the shift of a double bond and the migration of a hydroxyl group. google.comresearchgate.net In the context of allyl alcohol, enzymatic isomerization would convert it into its tautomer, propanal (an aldehyde).
While specific enzymes that catalyze the isomerization of allyl alcohol itself are not extensively detailed in the literature, the general mechanism is a known biocatalytic process. organic-chemistry.orgacs.org This transformation can be catalyzed by enzymes, often requiring cofactors, and proceeds via mechanisms that may involve redox steps or the formation of enzyme-substrate intermediates. acs.orgmdpi.com This metabolic step represents a potential pathway for integrating the allyl group into central metabolism.
Alternatively, allyl alcohol can be oxidized by enzymes such as alcohol dehydrogenase to form acrolein. nih.gov Acrolein can then be further oxidized to acrylic acid. nih.gov This oxidative pathway represents another significant route for the biotransformation of the allyl moiety in non-human biological systems, such as in rat liver preparations. nih.gov
Environmental Behavior, Fate, and Degradation Pathways of Allyl Nicotinate
Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)
Abiotic degradation processes, such as hydrolysis and photolysis, are significant in determining the environmental persistence of organic compounds.
Hydrolysis: The ester linkage in allyl nicotinate (B505614) is a primary site for abiotic degradation through hydrolysis. This chemical process involves the reaction with water, leading to the cleavage of the ester bond and the formation of nicotinic acid and allyl alcohol. The rate of hydrolysis is influenced by pH and temperature. Studies on analogous compounds, such as benzyl (B1604629) nicotinate, have shown that the degradation follows first-order kinetics and is catalyzed by hydroxide (B78521) ions under alkaline conditions. nih.govresearchgate.net For benzyl nicotinate, the degradation rate increases with pH. nih.gov It is expected that allyl nicotinate would exhibit similar behavior, readily hydrolyzing under neutral to alkaline conditions.
Biotic Transformation and Biodegradation Pathways
The biodegradation of this compound is expected to proceed through the initial enzymatic hydrolysis of the ester bond, releasing nicotinic acid and allyl alcohol. Both of these intermediates are then subject to further microbial degradation.
Hydrolysis to Nicotinic Acid and Allyl Alcohol: The initial step in the biotic transformation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases produced by various microorganisms. This would yield nicotinic acid (Vitamin B3) and allyl alcohol.
Biodegradation of Nicotinic Acid: Nicotinic acid is a readily biodegradable compound, and several aerobic and anaerobic degradation pathways have been elucidated in bacteria and fungi. researchgate.netnih.gov In many bacteria, the aerobic degradation of nicotinic acid initiates with hydroxylation to form 6-hydroxynicotinic acid. nih.gov Subsequent steps involve ring cleavage and further metabolism, ultimately leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net For example, in Pseudomonas species, nicotinic acid is degraded via 6-hydroxynicotinic acid and 2,5-dihydroxypyridine. researchgate.net Fungi, such as Aspergillus nidulans, also possess a complete degradation pathway for nicotinate, which differs from the bacterial pathways and involves novel intermediates. researchgate.netnih.gov
Biodegradation of Allyl Alcohol: Allyl alcohol, the other product of hydrolysis, is also known to be biodegradable. Microorganisms can metabolize it through various oxidative pathways.
The following table summarizes the key intermediates in the described microbial degradation pathways of nicotinic acid, a primary breakdown product of this compound.
| Organism Type | Initial Step | Key Intermediates | Final Products |
| Bacteria (Pseudomonas) | Hydroxylation | 6-Hydroxynicotinic acid, 2,5-Dihydroxypyridine | TCA Cycle Intermediates, CO2 |
| Bacteria (Bacillus) | - | 2,6-Dihydroxynicotinic acid | TCA Cycle Intermediates, CO2 |
| Fungi (Aspergillus nidulans) | Hydroxylation | 6-Hydroxynicotinic acid, 3-hydroxypiperidine-2,6-dione, 5,6-dihydroxypiperidine-2-one | Central Metabolites |
Environmental Persistence and Partitioning Studies
Specific experimental data on the environmental persistence (e.g., half-life in soil or water) and partitioning (e.g., soil adsorption coefficient, octanol-water partition coefficient) of this compound are not extensively documented in publicly available literature.
Partitioning: The partitioning behavior of this compound between different environmental compartments (water, soil, air) would be governed by its physicochemical properties, such as water solubility and vapor pressure. While specific data is lacking, the presence of the polar pyridine (B92270) ring and the ester group suggests some degree of water solubility. Its potential for soil adsorption would be influenced by soil organic matter content and pH, given the basicity of the pyridine nitrogen.
Q & A
Q. What are the optimal synthetic routes for Allyl nicotinate in laboratory settings, and how can reaction efficiency be validated?
this compound can be synthesized via Pd(II)-catalyzed C-H allylation (as demonstrated in similar allyl ester syntheses) or nucleophilic alkylation using allyl alcohols . To validate efficiency:
- Monitor reaction progress using HPLC with UV detection (e.g., AD-H column, hexane/isopropanol mobile phase) .
- Confirm structural integrity via -NMR to verify allyl group incorporation (δ 5.0–6.0 ppm for allylic protons) and IR spectroscopy for ester carbonyl stretching (~1740 cm) .
- Quantify purity via GC-MS or elemental analysis (>95% purity recommended for biological studies) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Chromatography : Use reverse-phase HPLC with photodiode array detection to separate and quantify degradation products .
- Spectroscopy : Employ -NMR to resolve ester carbonyl signals (~165–170 ppm) and allyl carbons . IR spectroscopy can confirm ester linkages and absence of residual acids .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z calculated for CHNO) .
Q. How does this compound participate in nicotinate metabolism pathways observed in model organisms?
this compound may act as a prodrug, releasing nicotinic acid upon hydrolysis. Key pathways include:
- Nicotinate salvage pathway : Converted to NAD via nicotinamide riboside kinases, critical in redox metabolism .
- Lipid metabolism : Linked to linoleic acid and sphingolipid pathways, as shown in metabolomics studies using LC-MS and pathway analysis tools (e.g., MetaboAnalyst 5.0) .
- Transport mechanisms : Assess uptake via SLC5A8 transporters using electrophysiological assays in oocyte models .
Advanced Research Questions
Q. How should researchers design controlled experiments to assess the thermodynamic stability of this compound under varying solvent conditions?
- Solvent selection : Test binary systems (e.g., water-ethanol) to mimic physiological conditions. Reference thermodynamic parameters (ΔH, ΔS) from nicotinate-Cu complexation studies .
- Accelerated stability testing : Use HPLC to track degradation kinetics at elevated temperatures (40–60°C) and pH gradients (2–9) .
- Computational modeling : Apply density functional theory (DFT) to predict hydrolysis rates and solvent-solute interactions .
Q. What methodologies resolve contradictions in reported biological activities of this compound across different cellular models?
- Dose-response standardization : Use ARPE-19 or mRPE cells to compare transport efficiency (e.g., IC values) with Slc5a8 controls .
- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles to identify pathway-specific effects .
- Inter-laboratory validation : Adhere to NIH preclinical guidelines (e.g., triplicate measurements, SEM reporting) to minimize technical variability .
Q. What advanced computational models predict the electronic configuration and reactivity of this compound in catalytic systems?
- Molecular Orbital (MO) Theory : Analyze π-electron distribution in the allyl system (HOMO/LUMO energies) to predict regioselectivity in Pd-catalyzed reactions .
- DFT simulations : Optimize ground-state geometries at the B3LYP/6-31G(d) level to model Tsuji-Trost reaction mechanisms (e.g., allyl carbonate cleavage) .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Methodological Best Practices
- Reproducibility : Document synthetic protocols in Supporting Information per Beilstein Journal guidelines (e.g., exact molar ratios, purification gradients) .
- Data validation : Use independent replicates (n ≥ 3) and report SEM for biological assays .
- Ethical compliance : Follow institutional guidelines for chemical storage (0–6°C for allyl derivatives) and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
